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Compound of Interest

Compound Name: 7-Bromoisochroman-4-one

Cat. No.: B062290

CAS Number: 168759-64-6
Synonyms: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, 7-BROMO-4-ISOCHROMANONE

This technical guide provides a comprehensive overview of 7-Bromoisochroman-4-one, a
halogenated derivative of the isochromanone scaffold. This document is intended for
researchers, scientists, and professionals in drug development, offering a consolidated
resource on its chemical properties, a putative synthetic approach, and a discussion of its
potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of 7-Bromoisochroman-4-one
are not readily available in published literature. The following table summarizes the available
computational data and basic identifiers.
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Property Value Source

CAS Number 168759-64-6 [ChemScene]
Molecular Formula CoH7BrO:z [ChemScene]
Molecular Weight 227.06 g/mol [ChemScene]
Purity >97% (as offered by suppliers)  [ChemScene]
Storage Conditions 4°C [ChemScene]
Topological Polar Surface Area

(TPSA) 26.3 A2 [ChemScene]
LogP (calculated) 2.162 [ChemScene]
Hydrogen Bond Acceptors 2 [ChemScene]
Hydrogen Bond Donors 0 [ChemScene]
Rotatable Bonds 0 [ChemScene]

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of 7-Bromoisochroman-4-
one is not currently available in the scientific literature. However, a plausible synthetic route
can be conceptualized based on established methods for the synthesis of related
isochromanone and chromanone structures.

Putative Synthetic Pathway

A potential synthetic route to 7-Bromoisochroman-4-one could involve the cyclization of a
suitably substituted precursor, such as a derivative of 2-(carboxymethyl)-4-bromobenzoic acid
or a related ester. This approach is analogous to known methods for the formation of the
isochromanone core. The general logic of such a synthesis is depicted in the workflow below.
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Starting Materials

Substituted Toluene or Phthalic Anhydride Derivative

Synthetvic Steps

Functional Group Interconversion / Side-chain Elaboration

'

Formation of 2-substituted-4-bromobenzoic acid derivative

'

Intramolecular Cyclization

Final Product

7-Bromoisochroman-4-one

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 7-Bromoisochroman-4-one.

Example Experimental Protocol (Analogous Synthesis)

While a direct protocol is unavailable, the synthesis of the isomeric 7-bromochroman-4-one
provides a valuable reference for the types of reagents and conditions that might be employed
in the synthesis of isochromanones. The following protocol is for the synthesis of 7-
bromochroman-4-one via intramolecular Friedel-Crafts cyclization of 3-(3-
bromophenoxy)propanoic acid.

Materials:
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3-(3-bromophenoxy)propanoic acid

Acid-activated montmorillonite K-10

Toluene

Dichloromethane (CHzCl2)

Hexane
Procedure:

e To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly
prepared acid-activated montmorillonite K-10 (300% by weight).[1]

e Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45
minutes.[1]

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and add dichloromethane
(10-15 mL).[1]

« Filter the montmorillonite K-10 and wash it twice with dichloromethane.[1]
» Concentrate the organic filtrate under reduced pressure.[1]
o Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.[1]

Note: This protocol is for a related isomer and would require significant adaptation and
optimization for the synthesis of 7-Bromoisochroman-4-one.

Spectroscopic Characterization (Predicted)

Experimentally determined spectroscopic data for 7-Bromoisochroman-4-one are not
available in the public domain. The following are predicted spectroscopic characteristics based
on the structure and data from analogous compounds.
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1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and
aliphatic protons. The aromatic protons would likely appear as a set of coupled multiplets in the
range of & 7.0-8.0 ppm. The two methylene groups of the isochromanone ring would give rise
to two distinct signals, likely triplets or more complex multiplets due to their diastereotopic
nature, in the aliphatic region (& 3.0-5.0 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon is
expected to have a chemical shift in the range of & 190-200 ppm. The aromatic carbons would
appear between & 120-140 ppm, with the carbon attached to the bromine atom showing a
characteristic chemical shift. The two methylene carbons are expected in the upfield region of
the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=0)
stretching vibration, typically found in the range of 1680-1700 cm~! for a ketone in a six-
membered ring conjugated to an aromatic system. Aromatic C-H stretching vibrations are
expected just above 3000 cm~2, while aliphatic C-H stretches will appear just below 3000 cm~1.
The C-O stretching of the ether linkage will likely be observed in the 1250-1050 cm~1 region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M*) would be expected at m/z 226 and an M+2
peak of similar intensity at m/z 228, which is characteristic of a compound containing one
bromine atom. Common fragmentation patterns would likely involve the loss of CO (28 Da) and
subsequent fragmentation of the heterocyclic ring.

Biological Activity and Drug Development Potential

There are currently no published studies on the specific biological activities of 7-
Bromoisochroman-4-one. However, the isochroman scaffold is a recognized privileged
structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic
applications.[2]
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Potential as a Synthetic Intermediate

The bromine atom on the aromatic ring of 7-Bromoisochroman-4-one serves as a versatile
synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-
Hartwig aminations. This allows for the introduction of diverse substituents at the 7-position,
enabling the generation of libraries of novel compounds for drug discovery screening.

Isochroman Derivatives in Signaling Pathways

While no specific signaling pathway has been identified for 7-Bromoisochroman-4-one, other
isochromanone derivatives have been investigated for their biological activities. For instance,
certain isochroman-4-one hybrids have been designed and synthesized as ai-adrenergic
receptor antagonists with potential antinypertensive activity.[2] The isochroman core is present
in a variety of natural products with diverse biological profiles, suggesting that synthetic
derivatives could interact with a range of biological targets.

The logical relationship for the potential application of 7-Bromoisochroman-4-one in drug
discovery is illustrated below.
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Caption: Drug discovery workflow utilizing 7-Bromoisochroman-4-one as a scaffold.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for 7-Bromoisochroman-4-one should be
consulted before handling. As with all brominated organic compounds, it should be handled
with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat, in a well-ventilated area or fume hood.

Conclusion
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7-Bromoisochroman-4-one is a chemical intermediate with significant potential for the
synthesis of novel compounds for drug discovery and materials science. While detailed
experimental and biological data are currently lacking in the public domain, its structure
suggests it is a valuable building block. Further research is warranted to fully characterize its
properties, develop efficient synthetic methodologies, and explore its potential biological
activities. This guide serves as a foundational resource to stimulate and support such future
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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